molecular formula C14H10N4O2 B2732683 N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide CAS No. 439109-55-4

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide

Cat. No.: B2732683
CAS No.: 439109-55-4
M. Wt: 266.26
InChI Key: MWYIUTPHJNAWTO-UHFFFAOYSA-N
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Description

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide is a compound that features a pyridine ring, a pyrimidine ring, and a furan ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable compound for research and development.

Preparation Methods

The synthesis of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with α-bromoketones under different conditions to form N-(pyridin-2-yl)amides . The reaction conditions typically involve the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction is mild and metal-free, making it an attractive method for the synthesis of this compound .

Chemical Reactions Analysis

N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with TBHP can lead to the formation of imidazopyridines through a tandem cyclization/bromination process .

Mechanism of Action

The mechanism of action of N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-furamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways involved in cell growth and proliferation, making it an effective compound for cancer treatment . The specific molecular targets and pathways involved depend on the particular kinase being inhibited.

Properties

IUPAC Name

N-(2-pyridin-3-ylpyrimidin-4-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2/c19-14(11-4-2-8-20-11)18-12-5-7-16-13(17-12)10-3-1-6-15-9-10/h1-9H,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIUTPHJNAWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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